Ethanol

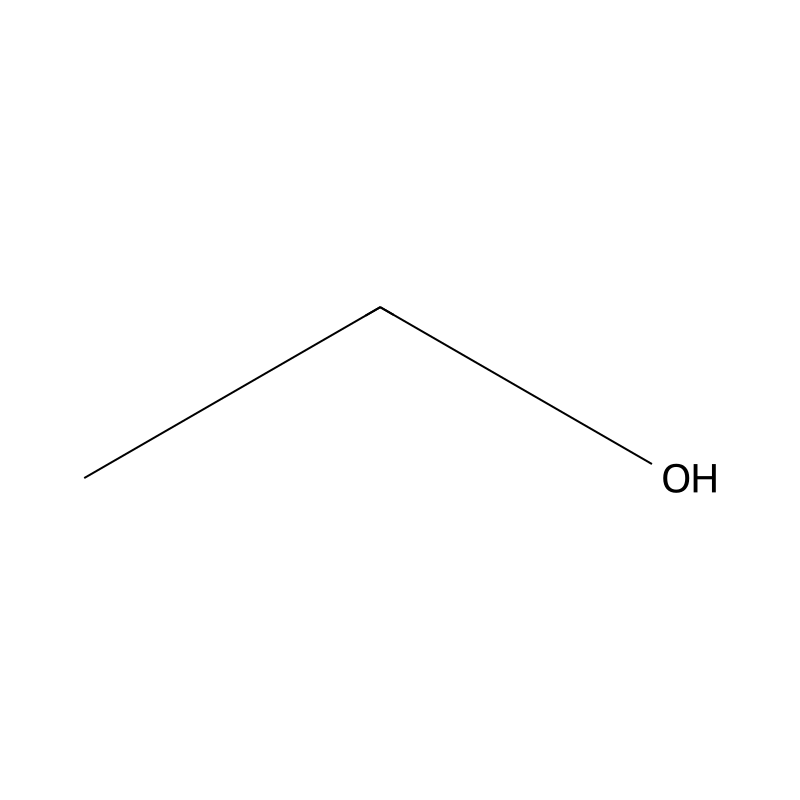

CH3CH2OH

C2H6O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2OH

C2H6O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, miscible /1X10+6 mg/L/ at 25 °C

Miscible with ethyl ether, acetone, chloroform; soluble in benzene

Miscible with many organic solvents

1000.0 mg/mL

Solubility in water: miscible

Soluble in water

Miscible

Synonyms

Canonical SMILES

Biological Research:

- Cell Biology: Ethanol serves as a crucial tool in cell biology research. It acts as a fixative, preserving cells' morphology for microscopic examination . Additionally, controlled exposure to ethanol allows researchers to study cellular stress responses and their underlying mechanisms .

- Microbiology: Ethanol has a potent antimicrobial effect, making it valuable in various microbiological studies. It disrupts microbial cell membranes, effectively eliminating bacteria, fungi, and viruses . This property allows researchers to sterilize equipment and control microbial growth in cultures or experiments.

- Neuroscience: Ethanol's psychoactive properties make it a model substance in neuroscience research. By studying its effects on brain function and behavior, scientists gain insights into the mechanisms of addiction, learning, and memory .

Biotechnology:

- Biofuel Production: Ethanol serves as a renewable biofuel source, produced by fermenting sugars derived from various crops or biomass . Research focuses on optimizing production processes and developing efficient methods for converting biomass into ethanol, contributing to sustainable energy solutions.

- Biocatalysis: Ethanol acts as a substrate or co-solvent in various biocatalytic reactions. Enzymes can be used to convert ethanol into valuable chemicals, such as bioplastics or pharmaceuticals, contributing to the development of sustainable and environmentally friendly production processes .

Medical Research:

- Antiseptic and Disinfectant: Due to its antimicrobial properties, ethanol is widely used as an antiseptic and disinfectant in various medical applications. It helps prevent infections in clinical settings and for personal hygiene .

- Pharmaceutical Research: Ethanol plays a vital role in pharmaceutical research as a solvent, extraction agent, and preservative. It helps dissolve various chemicals, extract natural products for drug development, and preserve drug preparations .

Ethanol, also known as ethyl alcohol, is a colorless, volatile liquid with the chemical formula C₂H₅OH. It is the simplest alcohol and is widely used in various applications, primarily as a recreational beverage, industrial solvent, and fuel additive. Ethanol is produced naturally through the fermentation of sugars by yeast and can also be synthesized through the hydration of ethylene. Its properties include high miscibility with water, low boiling point (78.37 °C), and a characteristic odor that is often associated with alcoholic beverages .

- Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid. The oxidation reaction can be catalyzed by various agents, including potassium permanganate or liver enzymes in humans:Further oxidation leads to:

- Dehydration: In the presence of an acid catalyst, ethanol can undergo dehydration to form ethylene:

- Esterification: Ethanol reacts with carboxylic acids to form esters and water:

- Combustion: Ethanol combusts in the presence of oxygen to produce carbon dioxide and water:

These reactions highlight ethanol's versatility as a chemical compound.

Ethanol exhibits significant biological activity, particularly as a central nervous system depressant. Upon consumption, it is metabolized primarily in the liver by the enzyme alcohol dehydrogenase into acetaldehyde, which is then further metabolized into acetic acid. This metabolic pathway is crucial for understanding both its intoxicating effects and its potential toxicity at high concentrations. Ethanol provides approximately 7 kilocalories per gram, contributing to its classification as a macronutrient

Ethanol can be synthesized through several methods: These methods vary in efficiency and yield depending on the conditions used.

Ethanol has a wide range of applications:

- Beverages: It is the primary ingredient in alcoholic drinks.

- Industrial Solvent: Used in the manufacture of personal care products, paints, and coatings due to its solvent properties.

- Fuel Additive: Often blended with gasoline to create gasohol, enhancing octane rating and reducing emissions.

- Antiseptic Agent: Utilized in hand sanitizers and disinfectants due to its antimicrobial properties.

- Chemical Intermediate: Acts as a precursor for various chemicals such as ethyl acetate and acetic acid.

Ethanol interacts with various biological systems and chemicals:

- Drug Interactions: Ethanol can potentiate the effects of other central nervous system depressants, leading to increased sedation or respiratory depression.

- Metabolic Interactions: Chronic ethanol consumption can alter metabolic pathways, affecting drug metabolism through enzyme induction or inhibition.

- Toxicology Studies: Research indicates that ethanol may have protective effects against certain diseases but also contributes to liver damage and other health issues when consumed excessively.

Several compounds share similarities with ethanol, including methanol, isopropanol, and butanol. Below is a comparison highlighting their unique features:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Methanol | CH₃OH | Toxic; used as an industrial solvent; lower boiling point than ethanol. |

| Isopropanol | C₃H₈O | Common disinfectant; higher toxicity than ethanol; used in rubbing alcohol. |

| Butanol | C₄H₁₀O | Used as a solvent and fuel additive; has higher molecular weight than ethanol. |

Ethanol's unique position as a safe recreational beverage and versatile industrial chemical distinguishes it from these similar compounds.

Purity

Physical Description

Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air.

Liquid

Liquid, Other Solid; Other Solid; Liquid; NKRA; Water or Solvent Wet Solid

Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colourless, mobile liquid with a characteristic odour and a burning taste

Clear, colorless liquid with a weak, ethereal, vinous odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

78.24 °C

78 °C

173 °F

Flash Point

55 °F

14.0 °C (57.2 °F) - closed cup

Table: Flash Point for Ethyl Alcohol and Water [Table#229]

55 °F (13 °C) (closed cup)

12.0 °C c.c.

Heavy Atom Count

Taste

Vapor Density

1.59 (Air = 1)

Relative vapor density (air = 1): 1.6

1.59

Density

0.7893 g/cu cm at 20 °C

Relative density (water = 1): 0.79

< 0.810

0.79

LogP

-0.31 (LogP)

-0.31

log Kow = -0.31

-0.32

Odor

Fragrant odor

Alcohol odor

Weak, ethereal, vinous odo

Odor Threshold

Odor Threshold High: 716.0 [mmHg]

Detection odor threshold from AIHA (mean = 180 ppm)

10 PPM

1.00X10-1 mg/L gas (detection in air, purity not specified)

1.00X10+2 mg/L liquid (detection in water, purity not specified)

9.23 ppm (detection in water, purity not specified)

For more Odor Threshold (Complete) data for Ethanol (13 total), please visit the HSDB record page.

Melting Point

-114.14 °C

-114.1 °C

-114 °C

-173 °F

UNII

Related CAS

GHS Hazard Statements

Use and Manufacturing

Drug Indication

Treatment of uncontrolled primary hypertension

Treatment of congenital venous malformations

Therapeutic Uses

Because of the increased risk of surgery, thyroid nodules causing compression signs and/or hyperthyroidism are concerning during pregnancy. Six patients with nontoxic cystic, four with nontoxic solid, and three with overt hyperthyroidism caused by toxic nodules were treated with percutaneous ethanol injection therapy (PEI). An average of 0.68 mL ethanol per 1 mL nodule volume was administered. Mean number of PEI treatments for patients was 2.9. Success was defined as the shrinkage of the nodule by more than 50% of the pretreatment volume (V0) and the normalization of TSH and FT4 levels. The average V0 was 15.3 mL. Short-term success was measured prior to labor, whereas long-term success was determined during the final follow-up (an average of 6.8 years). The pressure symptoms decreased in all but one patient after PEI and did not worsen until delivery. The PEI was successful in 11 (85%) and 7 (54%) patients at short-term and long-term follow-up, respectively. Three patients underwent repeat PEI which was successful in 2 patients. PEI is a safe tool and seems to have good short-term results in treating selected symptomatic pregnant patients. Long-term success may require repeat PEI.

Methanol poisoning outbreaks are a global public health issue, with delayed treatment causing poor outcomes. Out-of-hospital ethanol administration may improve outcome, but the difficulty of conducting research in outbreaks has meant that its effects have never been assessed. We study the effect of out-of-hospital ethanol in patients treated during a methanol outbreak in the Czech Republic between 2012 and 2014. This was an observational case-series study of 100 hospitalized patients with confirmed methanol poisoning. Out-of-hospital ethanol as a "first aid antidote" was administered by paramedic or medical staff before the confirmation of diagnosis to 30 patients; 70 patients did not receive out-of-hospital ethanol from the staff (12 patients self-administered ethanol shortly before presentation). The state of consciousness at first contact with paramedic or medical staff, delay to admission, and serum methanol concentration were similar among groups. The median serum ethanol level on admission in the patients with out-of-hospital administration by paramedic or medical staff was 84.3 mg/dL (interquartile range 32.7 to 129.5 mg/dL). No patients with positive serum ethanol level on admission died compared with 21 with negative serum ethanol level (0% versus 36.2%). Patients receiving out-of-hospital ethanol survived without visual and central nervous system sequelae more often than those not receiving it (90.5% versus 19.0%). A positive association was present between out-of-hospital ethanol administration by paramedic or medical staff, serum ethanol concentration on admission, and both total survival and survival without sequelae of poisoning. We found a positive association between out-of-hospital ethanol administration and improved clinical outcome. During mass methanol outbreaks, conscious adults with suspected poisoning should be considered for administration of out-of-hospital ethanol to reduce morbidity and mortality.

For more Therapeutic Uses (Complete) data for Ethanol (24 total), please visit the HSDB record page.

Pharmacology

Alcohol is a volatile liquid prepared by fermentation of certain carbohydrates. Alcohol acts as a central nervous system (CNS) depressant, a diuretic, and a disinfectant. Although the exact mechanism of CNS depression is unknown, alcohol may act by inhibiting the opening of calcium channels, mediated by the binding of the inhibitory neurotransmitter gamma-amino butyric acid (GABA) to GABA-A receptors, or through inhibitory actions at N-methyl-D-aspartate (NMDA)-type glutamate receptors. Alcohol inhibits the production of antidiuretic hormone, thereby producing diuresis that may lead to dehydration. This agent kills organisms by denaturing their proteins.

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AX - Other antiseptics and disinfectants

D08AX08 - Ethanol

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB16 - Ethanol

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AZ - Nerve depressants

V03AZ01 - Ethanol

Mechanism of Action

... Ethanol is known to affect a large number of membrane proteins that participate in signaling pathways such as neurotransmitter receptors, enzymes, and ion channels, and there is extensive evidence that ethanol interacts with a variety of neurotransmitters. The major actions of ethanol involve enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAa receptors and blockade of the N-methyl-D-aspartate (NMDA) subtype of glutamate, an excitatory amine acid (EAA) receptor. Animal studies indicate that the acute effects of ethanol result from competitive inhibition of glycine binding to NMDA receptor and disruption of glutamatergic neurotransmission by inhibiting the response of the NMDA receptor. Persistent glycine antagonism and attenuation of glutamatergic neurotransmission by chronic ethanol exposure results in tolerance to ethanol by enhancing EAA neurotransmission and NMDA receptor upregulation. The latter appears to involve selective increases in NMDA R2B subunit concentrations and other molecular changes in specific brain loci. The abrupt withdrawal of ethanol thus produces a hyperexcitable state that leads to the ethanol withdrawal syndrome and excitotoxic neuronal death. GABA-mediated inhibition, which normally acts to limit excitation, is eliminated during ethanol withdrawal syndrome and further intensifies this excitation. In addition, NMDA receptors function to inhibit the release of dopamine in the nucleus accumbens and mesolimbic structures, which modulate the reinforcing action of addictive xenobiotics such as ethanol. By inhibiting NMDA receptor activity, ethanol could increase dopamine release from the nucleus accumbens and ventral tegmental area and could thus create dependence. Chronic ethanol administration also results in tolerance, dependence, and an ethanol withdrawal syndrome, mediated, in part, by desensitization and or downregulation of GABAa receptors.

The development of alcoholic ketoacidosis (AKA) requires that a combination of physical and physiologic events occur. The normal response to starvation and depletion of hepatic glycogen stores is for amino acids to be converted to pyruvate. Pyruvate can serve as a substrate for gluconeogenesis, be converted to acetyl-CoA, which can enter the Krebs cycle or can be utilized in various biosynthetic pathways (eg, fatty acid, ketone bodies, cholesterol, and acetylcholine) ... Ethanol metabolism generates NADH, resulting in an excess of reducing potential. This high redox state favors the conversion of pyruvate to lactate, diverting pyruvate from being a substrate for gluconeogenesis. To compensate for the lack of normal metabolic substrates, the body mobilizes fat from adipose tissue and increased fatty acid metabolism as an alternative source of energy. This response is mediated by a decrease in insulin and an increased secretion of glucagon, catecholamines, growth hormone, and cortisol. Fatty acid metabolism results in the formation of acetyl-CoA and it combines with the excess acetate that is generated from ethanol metabolism to form acetoacetate. Most of the acetoacetate is reduced to beta-hydroxybutyrate due to the excess reducing potential or high redox state of the cell. Volume depletion interferes with the renal elimination of acetoacetate and beta-hydroxybutyrate, and contributes to the acidosis. An elevated lactate concentration may result from shunting from pyruvate or from hypoperfusion or infection that may coexist with the underlying ketoacidosis.

Adenosine may mediate many of the acute and chronic motor effects of ethanol on the brain. Ethanol, probably through its metabolite, acetate, prevents adenosine uptake, raising synaptic adenosine concentrations. Excessive stimulation of several adenosine receptors in the cerebellum may explain much of the motor impairment from low ethanol concentrations. In fact, animals made tolerant to ethanol develop cross-tolerance to adenosine agonists. In mice, adenosine receptor agonists increase ethanol-induced incoordination while adenosine antagonists decrease this intoxicating response.

Chronic ethanol (alcohol) administration has been associated with alterations in the binding and function of the gamma-aminobutyric acid (GABAA) receptor. To evaluate the mechanism underlying these changes, /the authors/ measured the steady state levels of the mRNAs for the alpha 1, alpha 2, alpha 3, alpha 5, and alpha 6 subunits of the GABAA receptor after chronic ethanol administration to rats and ethanol withdrawal for 24 hr. The results indicated that chronic ethanol administration resulted in a 61% decline in the level of the GABAA receptor alpha 1 subunit mRNAs [3.8 and 4.3 kilobases (kb)] in the cerebral cortex in rats. The levels of the alpha 2 subunit mRNAs (6 and 3 kb) and the alpha 5 subunit mRNA (2.8 kb) were also reduced, by 61, 45, and 51%, respectively, whereas there was no change in the level of the alpha 3 subunit mRNA (3 kb). Furthermore, the ethanol-induced decrease in receptor mRNA levels persisted for 24 hr, after withdrawal of ethanol and returned to control values at 36 hr of withdrawal. alpha 1 mRNA levels in cerebellum also decreased by 28%. The level of the alpha 6 subunit mRNA, which selectively encodes Ro15-4513 binding sites, was found to be increased by approximately 76% in the cerebellum. Also, the photoaffinity labeling studies using [3H]Ro15-4513 indicated an increase in the levels of various protein components of the GABAA receptor, in the cerebellum and the cerebral cortex (e.g., 50- and 55-kDa proteins in the cerebellum and 41- and 50-kDa proteins in the cortex), after chronic ethanol treatment. The increase in alpha 6 mRNA in the cerebellum might be related to the increased labeling of the 55-kDa (approximately 56-kDa) protein and partially responsible for the increased binding ... . Because the alpha 6 subunit is not expressed in cortex, involvement of an as yet unknown subunit in this region cannot be ruled out. The effect of chronic ethanol treatment appears to be specific for GABAA receptor subunit mRNAs, because the same treatment did not alter the levels of glyceraldehyde-3-dehydrogenase mRNA or poly(A)+ RNA. In summary, these data indicate that chronic ethanol treatment results in an alteration in the regulation of expression of GABAA receptor subunit-encoding mRNAs, which could be due to alterations in transcription or mRNA stability.

For more Mechanism of Action (Complete) data for Ethanol (8 total), please visit the HSDB record page.

Vapor Pressure

59.3 [mmHg]

VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa

59.3 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 5.8

44 mmHg

Pictograms

Flammable

Impurities

Other CAS

68475-56-9

71076-86-3

71329-38-9

67762-41-8

Absorption Distribution and Excretion

After oral administration, ethanol is absorbed rapidly into the bloodstream from the stomach and small intestines and distributes into total body water (0.5-0.7 L/kg). Peak blood levels occur about 30 minutes after ingestion of ethanol when the stomach is empty. Because absorption occurs more rapidly from the small intestine than from the stomach, delays in gastric emptying (owing, e.g., to the presence of food) slow ethanol absorption. ... After oral consumption of alcohol, first-pass metabolism by gastric and liver alcohol dehydrogenase enzymes leads to lower blood alcohol levels than would be obtained if the same dose were administered intravenously.

The distribution of alcohol between alveolar air and blood depends on its speed of diffusion, and its vapor pressure at the prevailing temp and concentration of alcohol in the lung capillaries. Empirical determinations have yielded rather different values for this distribution ratio, but a commonly accepted value is 1:2100.

Venous blood (orbital sinus) and brain ethanol levels were measured in long sleep and short sleep mice within the first 30 min following ethanol administration (2.5 to 6.0 g/kg). Ethanol was administered ip or intragastrically. For both lines of mice and for every dose, brain ethanol concentrations were significantly greater (as much as 100 mg/dL) than blood ethanol levels for the first 6 min, and peak blood and brain ethanol levels were reached 4 to 6 min after dosing. Approx 6 to 10 min (depending on dose and line of mouse) was required for blood and brain concn to reach equilibrium. At the time of loss of the righting response brain ethanol levels were significantly higher than blood ethanol levels. These results indicate that within the first 6 min after administration of ethanol, blood ethanol level is not suitable for the assessment of brain ethanol content.

The method of Pohorecky and Brick was modified for determination of ethanol concn in rebreathed air of rats. Female Sprague Dawley rats were injected with different doses (1 to 2 g/kg) of ethanol and both arterial blood and rebreathed air samples were collected at various time intervals (15 to 120 min) after administration. A good correlation (r= 0.96) was found between ethanol concn in arterial blood and in rebreathed air; the blood/breath conversion factor was 3241 + or - 55.

For more Absorption, Distribution and Excretion (Complete) data for Ethanol (31 total), please visit the HSDB record page.

Metabolism Metabolites

Ethanol metabolism in hepatocytes causes the generation of reactive oxygen species, endoplasmic reticulum stress and alterations in mitochondrial energy and REDOX metabolism. In ethanol-exposed liver disease, autophagy not only acts as a cleanser to remove damaged organelles and cytosolic components, but also selectively clears specific targets such as lipid droplets and damaged mitochondria. Moreover, ethanol appears to play a role in protecting hepatocytes from apoptosis at certain concentrations. This article describes the evidence, function and potential mechanism of autophagy in ethanol-exposed liver disease and the controversy surrounding the effects of ethanol on autophagy.

There have been allegations in the courtroom that elevated serum lactic acid in trauma victims can yield a falsely elevated serum ethanol assay. Most hospitals utilize an indirect method of ethanol measurement where a serum sample is added to a mix of alcohol dehydrogenase and oxidized nicotinamide adenine dinucleotide (NAD+). This allows any ethanol in the patient's serum to be metabolized to acetaldehyde, and in the process results in the reduction of NAD+ to NADH. NADH is then measured using spectrophotometry. The courtroom allegation stems from the concept that oxidation of lactate to pyruvate by lactate dehydrogenase (LDH) results in the same molar-for-molar reduction of NAD+ to NADH, and could therefore theoretically cause patients with elevated lactate and LDH to have a falsely elevated ethanol concentration. Patients with elevated lactic acid and LDH concentrations who presented to a university hospital from 20 April 2015 to 13 December 2015 were identified to provide possible test specimens. If a sufficient amount of serum was available, the sample was used to re-run the lactate and LDH concentration simultaneously with an enzymatic ethanol assay. Any samples that had elevated lactic acid and LDH concentrations on this retesting, and also yielded a positive ethanol concentration, were sent for confirmatory gas chromatography testing of ethanol concentrations. A control group of 20 samples with normal lactate and LDH were included. A total of 37 samples were included in the final analysis. Only 4 patients had an elevated enzymatic ethanol concentration, and all 4 also had a measurable GC ethanol concentration. The lactate in this dataset ranged from 2.4 to 24.2 mmol/L, with a mean of 6.53 mmol/L (normal value 0.5-2.2). The LDH ranged from 242 to 8838 U/L with a mean of 1695 U/L (normal value 122-225 U/L). Twenty control samples were run on patients with normal lactate and LDH, none of which yielded a positive enzymatic ethanol result. This data does not support the contention that an elevated LDH and lactate can yield a false positive serum ethanol result as run by enzymatic ethanol assay in live patients presenting to the emergency department.

Ethanol is metabolized largely by sequential hepatic oxidation, first to acetaldehyde by alcohol dehydrogenase (ADE) and then to acetic acid by aldehyde dehydrogenase (ALDH). Each metabolic step requires NAD+; thus oxidation of 1 mol ethanol (46 g) to 1 mol acetic acid requires 2 mol NAD+ in the liver; indeed, NAD+ availability limits ethanol metabolism to about 8 gr or 10 mL (approximately 170 mmol) per hour in a 70-kg adult, or approximately 120 mg/kg per hour. Thus hepatic ethanol metabolism functionally saturates at relatively low blood levels compared with the high blood ethano levels (BELs) achieved, and ethanol metabolism is a zero-order process (constant amount per unit time). Small amounts of ethanol are excreted in urine, sweat, and breath, but metabolism to acetate accounts to 90-98% of ingested ethanol, mostly owing to hepatic metabolism by ADH and ADLH.

Metabolism of ethanol, propanol, isopropanol, butanol, isobutanol, sec-butanol, and tert-butanol was studied after oral administration in rabbits. Blood pH was on the acid side with propanol, butanol, and isobutanol, and on the alkaline side with isopropanol and sec-butanol, but no change was observed with ethanol and tert-butanol. Butanol and isobutanol had the lowest rate of urinary excretion. Acetaldehyde and acetic acid were detected as the urinary metabolites of ethanol and propanol, whereas isobutyraldehyde and isovaleric acid were the metabolites of isobutanol.

For more Metabolism/Metabolites (Complete) data for Ethanol (13 total), please visit the HSDB record page.

Ethanol has known human metabolites that include acetaldehyde.

Ethanol is metabolized to acetaldehyde by three enzymes: 1. Alcohol dehydrogenase metabolized methanol to acetaldehyde, which is oxidized by acetaldehyde dehydrogenase to acetate. 2. Catalase metabolizes ethanol by utilizing H2O2 supplied by the actionhs of NADPH oxidase and xanthine oxidase. This normally accounts for more than 10% of ethanol metabolism. 3. CYP2E1, is the principal component of the hepatic microsomal ethanol oxidizing system, MEOS) (T10)

Wikipedia

Nitroglycerin

Drug Warnings

Maternal Medication usually Compatible with Breast-Feeding: alcohol (ethanol): Reported Sign or Symptom in Infant or Effect on Lactation: With large amounts drowsiness, diaphoresis, deep sleep, weakness, decrease in linear growth, abnormal weight gain; maternal ingestion of 1 g/kg daily decreases milk ejection reflex. /from Table 6/

Two weeks after percutaneous ethanol injection therapy for hepatocellular carcinoma, performed by injecting 110 mL ethanol in a single session with general anesthesia, a 69-year-old woman with well-compensated liver cirrhosis developed an extensive thrombosis of the whole portal tree that caused severe uncorrectable ascites and progressive deterioration of her general condition, resulting in death 6 weeks after the procedure.

Two patients developed hepatic infarction after undergoing percutaneous ethanol injection therapy (PEIT) for hepatocellular carcinoma (HCC). In both cases, liver function parameters deteriorated immediately after the ethanol injection, and enhanced computed tomography images showed a wedge-shaped avascular low-density area due to hepatic infarction. In one patient, PEIT was performed for a nodule treated with transcatheter arterial infusion (TAI) using a suspension of styrene maleic acid neocarzinostatin (SMANCS) 4 weeks before. In the other patient, TAI with SMANCS had been carried out 14 months previously for a different nodule in the same segment where the nodule treated with PEIT was located. When PEIT is used for patients with HCC who have previously undergone TAI, especially with SMANCS, PEIT may induce hepatic infarction.

Since 1990, percutaneous ethanol injection therapy (PEIT) has been clinically applied as a treatment for autonomous functioning nodules of the thyroid as well as for cystic lesions. Some additional indications are currently under consideration, e.g. inoperable advanced cancer of the thyroid. Since its inception, PEIT has generally been regarded as an effective, low-risk, inexpensive procedure which can be performed on an ambulatory basis. /The authors/ report the first case of severe ethyl toxic necrosis of the larynx combined with necrotic dermatitis in a patient treated with PEIT by a radiologist. The patient was admitted to hospital, where the necrosis and dermatitis were treated conservatively. A cyst which developed in the right false vocal fold was removed by microsurgery 10 months later. Voice was restored almost to normal but a significant reduction in nodular volume was not seen, probably due to the inexperience of the operator. PEIT for functional thyroid gland autonomy is an inexpensive method of treating hyperthyroidism with focal autonomy on an ambulatory basis if surgical intervention and radioiodine therapy are not feasible either for medical reasons or because of refusal by the patient. Severe complications must be taken into consideration and discussed with the patient. To avoid complications, substantial experience and a precise ultrasound-guided injection are required. In the case of complications the opinion of a specialist should be sought at an early stage.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EXTRACTION_SOLVENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 3rd degree

Cosmetics -> Solvent

SOLVENTS

Methods of Manufacturing

Indirect hydration of ethylene ... The feed gas must contain a minimum of 35 vol% ethylene and only inert gases such as methane and ethane. ... The absorption of ethylene increases almost linearly with pressure. Operating pressure is generally 1-3.5 MPa, the higher pressure being used when the ethylene level in the feed is low. Each mole of sulfuric acid absorbs up to 1.4 mol of ethylene. The absorption is carried out with 94 - 98 wt % sulfuric acid in wash towers at 65 - 85 C. ... The resulting liquid is agitated for several hours under pressure to complete the reaction. Hydrolysis is usually performed in two stages. First, diethyl sulfate is hydrolyzed at a low temperature (70 °C) in the presence of less than the equivalent amount of water. Then more water is added gradually, and the temperature is raised to ca. 100 °C. Hydrolysis is complete within 1 hr, and the sulfuric acid is then diluted to 40-55 wt%. The ethanol formed is recovered, together with the diethyl ether byproduct, in a stripping column. The product mixture is then washed with sodium hydroxide solution to neutralize any acid, and the diethyl ether is removed in the ether distillation column. The ethanol is purified by distillation and concentrated to give a 95 vol% ethanol-water azeotrope.

Manufactured by fermentation of starch, sugar, and other carbohydrates; from ethylene, acetylene, sulfite waste liquors, and synthesis gas (CO + H); by hydrolysis of ethyl sulfate, and oxidation of methane.

a) From ethylene by direct catalytic hydration or with ethyl sulfate as intermediate; b) fermentation of biomass, especially agricultural wastes; c) enzymatic hydrolysis of cellulose.

Wet milling /of corn/ is used to produce many products besides fuel ethanol ... high fructose corn syrup, biodegradable plastics, food additives such as citric acid and xanthan gum, corn oil (cooking oil) and livestock feed

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

All other Petroleum and Coal Products Manufacturing

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Fabricated Metal Product Manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Plastics Product Manufacturing

Utilities

Wholesale and Retail Trade

Printing and Related Support Activities

Electrical Equipment, Appliance, and Component Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Industrial Gas Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pharmaceutical and Medicine Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Ethanol: ACTIVE

Grades of ethanol: Industrial ethanol (96.5 vol%) is used for industrial and technical purposes as a solvent and a fuel, and is also converted into many other products. Industrial ethanol is usually denatured with 0.5-1 wt % of crude pyridine and is sometimes colored with 5x10-4 wt % methyl violet for easy recognition.

Grades of ethanol: Denatured Spirit (88 vol %) is a term used in some countries to describe industrial 88 vol % ethanol, which has been denatured and colored, and is generally used for heating and lighting.

Grades of ethanol: Fine Alcohol (96.0 - 96.5 vol %) is a purer type of ethanol used mainly for pharmaceutical and cosmetic preparations and for human consumption.

Grades of ethanol: Absolute or Anhydrous Ethanol (99.7 - 99.8 vol %) is the term given to very pure, extremely dry ethanol, which is used in the food and pharmaceutical industries and also in the manufacture of aerosols. Anhydrous denatured ethanol mixed with 70 - 80 vol % of gasoline is used as a fuel for internal combustion engines.

For more General Manufacturing Information (Complete) data for Ethanol (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: ethanol; Matrix: various; Detection Limit: not provided.

Method: OSHA 100; Procedure: gas chromatography using flame ionization detector; Analyte: ethanol; Matrix: air; Detection Limit: 0.68 ppm (1.29 mg/cu m).

Method: NIOSH 1400, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: ethanol; Matrix: air; Detection Limit: 0.01 mg per sample.

For more Analytic Laboratory Methods (Complete) data for Ethanol (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Endogenous alcohol has been applied for spontaneous ethanol production via different metabolic pathways of the human body. Auto-brewery syndrome describes the patients with alcohol intoxication after ingesting carbohydrate-rich meals. The main objective of this study is to investigate the effect of diabetes mellitus (DM), liver cirrhosis (LC) and presence of both (DM and LC) on blood alcohol concentration (BAC) especially after carbohydrate ingestion. BAC has been measured by headspace gas chromatography-mass spectrometry in three groups of humans namely control, DM, LC and both (DM and LC) groups. The results showed that BAC in control group was 0.01-0.3 mg/dL with mean 0.3 +/- 0.41 mg/dL. In patients with DM, BAC is significantly higher than that of control group 4.85 +/- 3.96 mg/dL. In patients with LC, BAC was 3.45 +/- 2.65 mg/dL. In patients with both DM and LC, BAC increases to reach 10.88 +/- 5.36 mg/dL. Endogenous ethanol production appears to increase in DM and LC. Also, it increased much more in patients with both diseases, but it did not reach toxic levels. On comparing BAC and blood glucose level in each group, all groups show insignificant correlations (p > 0.05).

The blood alcohol concentration (BAC) is the most frequent determination in a Forensic Toxicology Laboratory. Despite its apparent simplicity, the results interpretation can be complex and always have relevant social and legal implications, particularly in postmortem analysis. In the present report we describe the case of a 55-year-old male with an apparent natural death by myocardial infarction, whose initial BAC was 0.18 g/L but, in repeated determinations prompted by discrepancies observed in the first two, it rapidly increased to 0.85 g/L three days later, leading to the suspicion of in vitro ethanol production. A microbiological examination of the sample revealed the presence of the bacteria Escherichia coli and Enterococcus faecalis, and yeast Candida parapsilosis, known for their involvement in ethanol production. Although this is a case report and it is not meant to be generalizable, we discuss an existing large body of scientific literature showing the difficulties, limitations and some relevant medico-legal questions regarding BAC determinations in postmortem samples and their interpretation, particularly in the context of plausible in vitro ethanol production. The key conclusion is that evaluating a postmortem BAC is a complex and multifactorial process that always deserves a thorough analysis and a careful interpretation.

Automated blood alcohol determination (ADH-method) using the LKB-substrate analyzer 2074 was discussed. Deproteinated serum or blood samples were incubated with NAD and alcohol dehydrogenase for 15 min at 25 °C, extinction determined at 340 nm. Accuracy 96.76%, standard deviation 0.049.

A novel mouth cup device for sampling breath from unconscious subjects and analysis with a hand held breath alcohol instrument, the Alcolmeter SD-2 are described. The Alcolmeter SD-2 operates by means of an electrochemical detector and is calibrated to read directly in terms of blood alcohol content on the basis of a 2300:1 blood/breath ratio of ethanol. The mouth cup device was made from a disposable polypropylene cup. The nasal tube is a polypropylene tube, 1.5 cm x 0.3 cm. The equipment was evaluated in six healthy volunteers (three men and three women) 30 to 120 min after they drank a moderate dose of alcohol. Three kinds of breath were analyzed: end expired air from a conventional mouth tube; breath sampled from the mouth cup; and air from a nasal tube supplied with the breath analyzer. The ethanol concentration in breath from the mouth cup was slightly less than in end expired air but significantly greater than in nasal air. Results with mouth tube and mouth cup correlated highly with blood ethanol concentration as determined by gas chromatography; nasal tube air correlated less well.

Storage Conditions

Keep tightly closed, cool and away from flame.

Storage temp: ambient. Venting: open (flame arrester) or pressure vacuum.

Protect containers against physical damage. Underground storage tanks outside the building is preferred for use of large quantities. Small amt may be stored outside the building in the original shipping containers. ... Should not be stored with perchlorates, peroxides, chromic acid and nitric acid.

Interactions

Most cocaine abusers also abuse alcohol, but little is known about interactions that promote co-abuse. These experiments in rhesus monkeys determined the effects of >8 weeks of ethanol(EtOH) consumption on cocaine self-administration (n=6), effects of dopamine (DA) receptor antagonists on cocaine reinforcement (n=3-4 per drug) and the ability of the D2-like DA receptor agonist quinpirole to elicit yawning (n=3). Monkeys self-administered cocaine (0.0-1.0mg/kg/injection, i.v.) under a 300-s fixed-interval schedule and the above-listed variables were measured before EtOH exposure. Next, monkeys consumed a sweetened, 4% EtOH solution in the home cage under binge-like conditions: 1 hr, 5 days/week with daily intake equaling 2.0 g/kg EtOH. After approximately 8 weeks, measures were re-determined, then EtOH drinking was discontinued. Finally, acute effects of EtOH on cocaine self-administration were determined by infusing EtOH (0.0-1.0g/kg. i.v.) prior to cocaine self-administration sessions (n=4). In five of six monkeys, EtOH drinking increased self-administration of low cocaine doses but did not alter reinforcing effects of higher doses. Self-administration returned to baseline after EtOH access was terminated (n=3). Effects of DA receptor antagonists on cocaine self-administration were not consistently altered after EtOH consumption, but the ability of quinpirole to induce yawning was enhanced in two of three monkeys. Acute EtOH infusions only decreased self-administration of lower cocaine doses. Taken together, the data suggest that long-term EtOH exposure can increase sensitivity to cocaine, possibly by increasing D3 receptor sensitivity. Data do not support a role for acute pharmacological interactions in promoting cocaine/EtOH co-abuse.

Binge drinking is a common pattern of ethanol consumption among young people. Binge drinkers are especially susceptible to brain damage when other substances are co-administered, in particular 3,4 methylendioxymethamphetamine (MDMA). The aim of the present work was to study the mechanisms implicated in the adaptive changes observed after administration of these drugs of abuse. So, we have evaluated the cardiac sympathetic activity and the expression and activation of heat shock protein 27 (HSP27), after voluntary binge ethanol consumption, alone and in combination with MDMA. Both parameters are markers of stressful situations and they could be modified inducing several alterations in different systems. Adolescent mice received MDMA, ethanol or both (ethanol plus MDMA). Drinking in the dark (DID) procedure was used as a model of binge. Noradrenaline (NA) turnover, tyrosine hydroxylase (TH), TH phosphorylated at serine 31 and HSP27 expression and its phosphorylation at serine 82 were evaluated in adolescent mice 48 hr, 72 hr, and 7 days after treatments in the left ventricle. NA and normetanephrine (NMN) were determined by high-performance liquid chromatography (HPLC); TH and HSP27 expression and phosphorylation were measured by quantitative blot immunollabeling using specific antibodies. Ethanol and MDMA co-administration increased NA turnover and TH expression and phosphorylation versus the consumption of each one of these drugs. In parallel with the described modifications in the cardiac sympathetic activity, our results showed that binge ethanol+MDMA exposure is associated with an increase in HSP27 expression and phosphorylation in the left ventricle, supporting the idea that the combination of both drugs exacerbates the cellular stress induced by ethanol or MDMA alone.

Factors affecting vitamin D metabolism may preclude anti-carcinogenic effects of its active metabolite calcitriol. Chronic ethanol consumption is an etiological factor for breast cancer that affects vitamin D metabolism; however, the mechanisms underlying this causal association have not been fully clarified. Using a murine model, we examined the effects of chronic moderate ethanol intake on tumoral and renal CYP27B1 and CYP24A1 gene expression, the enzymes involved in calcitriol synthesis and inactivation, respectively. Ethanol (5% w/v) was administered to 25-hydroxyvitamin D3-treated or control mice during one month. Afterwards, human breast cancer cells were xenografted and treatments continued another month. Ethanol intake decreased renal Cyp27b1 while increased tumoral CYP24A1 gene expression. Treatment with 25-hydroxyvitamin D3 significantly stimulated CYP27B1 in tumors of non-alcohol-drinking mice, while increased both renal and tumoral CYP24A1. Coadministration of ethanol and 25-hydroxyvitamin D3 reduced in 60% renal 25-hydroxyvitamin D3-dependent Cyp24a1 upregulation (P<0.05). We found 5 folds higher basal Cyp27b1 than Cyp24a1 gene expression in kidneys, whereas this relation was inverted in tumors, showing 5 folds more CYP24A1 than CYP27B1. Tumor expression of the calcitriol target cathelicidin increased only in 25-hydroxyvitamin D3-treated non-ethanol drinking animals (P<0.05). Mean final body weight was higher in 25-hydroxyvitamin D3 treated groups (P<0.001). Overall, these results suggest that moderate ethanol intake decreases renal and tumoral 25-hydroxyvitamin D3 bioconversion into calcitriol, while favors degradation of both vitamin D metabolites in breast cancer cells. The latter may partially explain why alcohol consumption is associated with vitamin D deficiency and increased breast cancer risk and progression.

For more Interactions (Complete) data for Ethanol (137 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Decontamination of stainless-steel bowls with 80% (w/v) alcohol for 30 s and 60 s: randomized experimental study

Melissa Santiloni Montanha Ramos, Patricia Leme Paniguel, Terue Sadatsune, Kazuko Uchikawa Graziano, Alessandro Lia Mondelli, Silvia Cristina Mangini BocchiPMID: 34495188 DOI: 10.1590/1518-8345.4997.3475

Abstract

to compare the efficacy of 80% (w/v) alcohol, rubbed for 30 and 60 seconds, in the manual processing of stainless-steel wash bowls, after cleaning with running water and neutral detergent.experimental study conducted in a hospital in the state of São Paulo, Brazil, on 50 bowls randomly divided into two groups of 25 bowls each for interventions of 30 and 60 seconds of rubbing with 80% (w/v) alcohol.

based on the microbiological analyses collected, before and after the interventions for both groups, partial efficacy of the disinfectant was observed even when extending rubbing time. In both groups, there was a higher prevalence of survival of Pseudomonas aeruginosa, with 14 strains that were resistant to carbapenems, being, specifically, 11 to imipenem and three to meropenem.

stainless-steel bed wash bowls decontaminated for reuse by 80% (w/v) alcohol, after cleaning with running water and neutral detergent, showed to be reservoirs of hospital pathogens. The use of bed wash bowls for patients with intact skin would not have worrying consequences, but considering those with non-intact skin and the contamination of professionals' hands, the results in this study justify the search for other decontamination methods or the adoption of disposable bed baths.

Optimized biotransformation of acid-treated water melon peel hydrolyzate into ethanol

A Chaudhary, A M Akram, Qurat-Ul-Ain Ahmad, Z Hussain, S Zahra, Q Minahal, S Azhar, S Ahmad, S Hayat, M A Javed, M S Haider, Q Ali, S KaritaPMID: 34495170 DOI: 10.1590/1519-6984.253009

Abstract

Today, global focus of research is to explore the solution of energy crisis and environmental pollution. Like other agricultural countries, bulk quantities of watermelon peels (WMP) are disposed-off in environment as waste in Pakistan and appropriate management of this waste is the need of hour to save environment from pollution. The work emphasizes the role of ethanologenic yeasts to utilize significant sugars present in WMP for low-cost bioethanol fermentation. Dilute hydrochloric acid hydrolysis of WMP was carried out on optimized conditions employing RSM (response surface methodology) following central composite design (CCD). This experimental design is based on optimization of ethanologenesis involving some key independent parameters such as WMP hydrolysate and synthetic media ratio (X1), incubation temperature (X2) and incubation temperature (X3) for maximal ethanol yield exploiting standard (Saccharomyces cerevisiae K7) as well as experimental (Metchnikowia cibodasensisY34) yeasts. The results revealed that maximal ethanol yields obtained from S. cerevisiae K7 was 0.36±0.02 g/g of reducing sugars whereas M. cibodasensisY34, yielded 0.40±0.01 g ethanol/g of reducing sugars. The yeast isolate M. cibodasensisY34 appeared as promising ethanologen and embodies prospective potential for fermentative valorization of WMP-to-bioethanol.[Protective effect and mechanism of Wangshi Baochi Pills against acute alcoholic liver/stomach injury in mice]

Song Ye, Ling-Li Ren, Xi Chen, Bing Zhao, Yang Yang, Ling Weng, Peng Cao, Juan YePMID: 34472266 DOI: 10.19540/j.cnki.cjcmm.20210408.401

Abstract

As a common disease worldwide, alcoholic liver injury is caused by long-term or excessive intake of alcohol and triggers cell death due to alcohol metabolism and reactive oxygen species(ROS)-mediated cytotoxicity. Wangshi Baochi(WSBC) Pills have been widely adopted in clinical practice for evacuating stasis, resolving turbidity, clearing heat, tranquilizing mind, invigorating sto-mach, promoting digestion, purging fire and removing toxin. This study aimed to investigate the efficacy of WSBC Pills in dispelling the effect of alcohol and protecting against acute alcoholic liver/stomach injury in mice, and preliminarily investigate its possible mole-cular mechanism. The results found that the preventive treatment with WSBC Pills contributed to elevating the activity of alcohol dehydrogenase(ADH) and its expression in liver and shortening the time required for sobering up of mice with acute alcoholic liver injury. The staining of liver pathological sections as well as the detection of serum aspartate aminotransferase(AST) and alanine aminotransferase(ALT) and liver ROS levels revealed that WSBC Pills protected the liver by reducing serum AST and ALT. It suppressed oxidative stress-induced liver injury by lowering liver ROS and elevating superoxide dismutase(SOD), and the liver-protecting effect was superior to that of silibinin. Western blot assay confirmed that WSBC Pills inhibited the oxidative stress by up-regulating SOD1 and NAD(P)H: quinone oxidoreductase 1(NQO-1). In addition, WSBC Pills lowered the ROS level to protect against the acute alcoholic stomach injury in mice. The findings have suggested that WSBC Pills alleviated the acute alcoholic liver/stomach injury in mice by increasing ADH and resisting oxidative stress.Medium chain fatty acids production from simple substrate and waste activated sludge with ethanol as the electron donor

Junguo He, Lin Li, Jie Zhang, Xuewei Wu, Biqing Li, Xia TangPMID: 34467945 DOI: 10.1016/j.chemosphere.2021.131278

Abstract

Production of MCFAs (Medium-chain fatty acids) from simple substrate (i.e., ethanol and acetate) and WAS with chain elongation microbiome was investigated in this study. The results showed that rapid production of MCFAs was observed when simple substrate was utilized. 1889 mg/L of caproate and 3434 mg/L of butyrate were achieved after 10 d's reaction. Hproportion in the headspace could reach as high as 10.1% on day 8 and then declined quickly. However, when WAS was used, the bacterial consortia was not able to hydrolyze WAS efficiently, which resulted in poor MCFAs production performance. Presence of ethanol could improve the hydrolysis process to a limited degree, which resulted in solubilization of a small fraction of protein and carbohydrate. Around 33.8% and 36.9% of the total detected electrons on day 6 in the 50 mM and 100 mM tests were extracted from WAS respectively. Those results indicate that the chain elongation microbial consortia tended to receive electrons form ethanol directly other than the complex WAS.

[Clinical and metabolic predictors for delirium tremens]

S I UtkinPMID: 34460159 DOI: 10.17116/jnevro202112107164

Abstract

To search for objective diagnostic criteria for the development of delirium tremens (DT) based on physiological and metabolic parameters.The total number of patients was 506, including 393 patients with DT and 113 patients with uncomplicated alcohol withdrawal syndrome (UAWS). Twenty clinical and metabolic indicators were analyzed statistically using comparison of means, logistic regression and ROC-analysis.

Hyponatremia, thrombocytopenia and tachycardia are most prognostically significant indicators, changes in which are observed in the development of DT. These indicators can serve as the basis for objective diagnosis of alcohol withdrawal syndrome complicated by delirium.

Comparing the Protective Effects of Curcumin and Ursodeoxycholic Acid after Ethanol-Induced Hepatotoxicity in Rat Liver

Azam Letafat Farashbandi, Mehrdad Shariati, Mokhtar MokhtariPMID: 34483625 DOI: 10.4314/ejhs.v31i3.25

Abstract

Alcohol consumption can cause hepatitis and long-term cirrhosis of the liver. The aim of this study was to evaluate the protective effects of curcumin (CUR) and ursodeoxycholic acid (UDCA) alone and together in the prevention and treatment of liver damage caused by overuse of ethanol.Adult Wistar rats were divided into 8 groups of 5, including the control group and various combinations of ethanol, CUR and UDCA groups. Twenty-eight days after the oral treatment, serum levels of aspartate transaminase (AST), alanine transaminase (ALT), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT) and Arginase I (ArgI) as well as serum levels of Albumin (Alb), total protein (TP) and Blood Urea Nitrogen (BUN) were measured, and liver tissue was evaluated histopathologically.

The solo administration of CUR, UDCA and CUR+UDCA had no effect on the blood parameters and liver tissue compared to the control group (p>0.05). The solo administration of CUR and UDCA in ethanol-treated rats significantly reduced ALT, AST, ALP, GGT, ArgI and BUN levels (p<0.05), while the solo administration increased Alb and TP levels compared to the ethanol group (p<0.05). In these groups, a significant decrease in cell necrosis and local inflammation of hepatocytes was observed, and the liver damage was mild. However, co-administration of ethanol, CUR and UDCA made significantly greater decrease in ALT, AST, ALP, GGT, ArgI and BUN levels (p>0.05), while the co-administration greatly increased Alb and TP levels compared to the ethanol group (p<0.05). Histopathologically, a decrease in structural changes in liver tissue and inflammation was observed, resulting in the improvement of liver tissue.

The solo administration of CUR and UDCA could reduce ethanol-induced liver damage in rats and improve liver's serum and blood parameters. However, the coadministration of CUR and UDCA has a greater efficacy.

The Prophylactic Effects of Glutamine on Muscle Protein Synthesis and Degradation in Rats with Ethanol-Induced Liver Damage

Qian Xiao, Yi-Hsiu Chen, Satwika Arya Pratama, Ya-Ling Chen, Hitoshi Shirakawa, Hsiang-Chi Peng, Suh-Ching YangPMID: 34444950 DOI: 10.3390/nu13082788

Abstract

The purpose of this research was to investigate the prophylactic effects of glutamine on muscle protein synthesis and degradation in rats with ethanol-induced liver injury. For the first 2 weeks, Wistar rats were divided into two groups and fed a control (= 16) or glutamine-containing diet (

= 24). For the following 6 weeks, rats fed the control diet were further divided into two groups (

= 8 per group) according to whether their diet contained no ethanol (CC) or did contain ethanol (CE). Rats fed the glutamine-containing diet were also further divided into three groups (

= 8 per group), including a GG group (glutamine-containing diet without ethanol), GE group (control diet with ethanol), and GEG group (glutamine-containing diet with ethanol). After 6 weeks, results showed that hepatic fatty change, inflammation, altered liver function, and hyperammonemia had occurred in the CE group, but these were attenuated in the GE and GEG groups. Elevated intestinal permeability and a higher plasma endotoxin level were observed in the CE group, but both were lower in the GE and GEG groups. The level of a protein synthesis marker (p70S6K) was reduced in the CE group but was higher in both the GE and GEG groups. In conclusion, glutamine supplementation might elevate muscle protein synthesis by improving intestinal health and ameliorating liver damage in rats with chronic ethanol intake.

Ethanol Induces Extracellular Vesicle Secretion by Altering Lipid Metabolism through the Mitochondria-Associated ER Membranes and Sphingomyelinases

Francesc Ibáñez, Jorge Montesinos, Estela Area-Gomez, Consuelo Guerri, María PascualPMID: 34445139 DOI: 10.3390/ijms22168438

Abstract

Recent evidence pinpoints extracellular vesicles (EVs) as key players in intercellular communication. Given the importance of cholesterol and sphingomyelin in EV biology, and the relevance of mitochondria-associated endoplasmic reticulum membranes (MAMs) in cholesterol/sphingomyelin homeostasis, we evaluated if MAMs and sphingomyelinases (SMases) could participate in ethanol-induced EV release. EVs were isolated from the extracellular medium of BV2 microglia treated or not with ethanol (50 and 100 mM). Radioactive metabolic tracers combined with thin layer chromatography were used as quantitative methods to assay phospholipid transfer, SMase activity and cholesterol uptake/esterification. Inhibitors of SMase (desipramine and GW4869) and MAM (cyclosporin A) activities were also utilized. Our data show that ethanol increases the secretion and inflammatory molecule concentration of EVs. Ethanol also upregulates MAM activity and alters lipid metabolism by increasing cholesterol uptake, cholesterol esterification and SMase activity in microglia. Notably, the inhibition of either SMase or MAM activity prevented the ethanol-induced increase in EV secretion. Collectively, these results strongly support a lipid-driven mechanism, specifically via SMases and MAM, to explain the effect of ethanol on EV secretion in glial cells.Alcohol and the Risk of Injury

Tanya Chikritzhs, Michael LivingstonPMID: 34444939 DOI: 10.3390/nu13082777

Abstract

Globally, almost four and a half million people died from injury in 2019. Alcohol's contribution to injury-related premature loss of life, disability and ill-health is pervasive, touching individuals, families and societies throughout the world. We conducted a review of research evidence for alcohol's causal role in injury by focusing on previously published systematic reviews, meta-analyses and where indicated, key studies. The review summarises evidence for pharmacological and physiological effects that support postulated causal pathways, highlights findings and knowledge gaps relevant to specific forms of injury (i.e., violence, suicide and self-harm, road injury, falls, burns, workplace injuries) and lays out options for evidence-based prevention.Toxic and Teratogenic Effects of Prenatal Alcohol Exposure on Fetal Development, Adolescence, and Adulthood

Dae D Chung, Marisa R Pinson, Lokeshwar S Bhenderu, Michael S Lai, Rhea A Patel, Rajesh C MirandaPMID: 34445488 DOI: 10.3390/ijms22168785